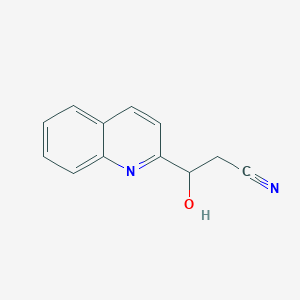
(S)-1-(4-(2-(1H-1,2,4-Triazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via a reductive amination reaction.
Coupling Reactions: The triazole and pyrrolidine rings are coupled using a carbonylation reaction to form the intermediate compound.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Coupling: The final compound is obtained by coupling the intermediate with a propenone derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one: shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.
Uniqueness
The uniqueness of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one lies in its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C15H21N5O2 |
|---|---|
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
1-[4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H21N5O2/c1-2-13(21)19-8-5-11(6-9-19)15(22)20-7-3-4-12(20)14-16-10-17-18-14/h2,10-12H,1,3-9H2,(H,16,17,18)/t12-/m0/s1 |
Clé InChI |
IAYQDYGDNKOVPK-LBPRGKRZSA-N |
SMILES isomérique |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC[C@H]2C3=NC=NN3 |
SMILES canonique |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC2C3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)

![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)



![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)






![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
